4-(4-Chlorobenzyl)thiomorpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

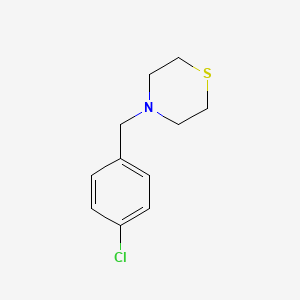

4-(4-Chlorobenzyl)thiomorpholine is an organic compound with the molecular formula C11H14ClNS It is characterized by the presence of a thiomorpholine ring substituted with a 4-chlorobenzyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

化学反应分析

Oxidation of the Thiomorpholine Ring

The sulfur atom in the thiomorpholine ring undergoes oxidation, forming sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound's electronic properties and biological activity.

Reagents and Conditions :

-

m-Chloroperbenzoic acid (MCPBA) : Selectively oxidizes sulfur to sulfoxide.

-

Oxone® (Potassium peroxymonosulfate) : Oxidizes sulfur to sulfone.

Example Reaction :

This compoundCH2Cl2,0∘CMCPBASulfoxide derivative (1-oxide)This compoundH2O/MeOHOxoneR◯Sulfone derivative (1,1-dioxide)

Yield :

Applications :

Sulfoxide/sulfone derivatives show enhanced binding to biological targets, such as acetylcholinesterase (AChE), with IC₅₀ values in the nanomolar range .

Substitution Reactions on the Chlorobenzyl Group

The chlorine atom on the benzyl ring participates in nucleophilic aromatic substitution (SNAr) under activated conditions.

Reagents and Conditions :

-

Ammonia (NH₃) : Replaces chlorine with an amine group.

-

Sodium methoxide (NaOMe) : Methoxy substitution.

Example Reaction :

This compoundNH3,ΔCu catalyst4-(4-Aminobenzyl)thiomorpholine

Challenges :

Chlorine’s poor leaving-group ability necessitates catalysts (e.g., Cu) or high temperatures. Substitution is less efficient compared to bromo/iodo analogs.

Functionalization via Coupling Reactions

The chlorobenzyl group enables cross-coupling reactions, though limited by chlorine’s low reactivity.

Reagents and Conditions :

-

Suzuki-Miyaura Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids.

Example Reaction :

This compoundAr-B(OH)2,BasePd(PPh3)4Biaryl derivative

Yield :

<30% (due to chlorine’s low reactivity).

Reduction of the Thiomorpholine Ring

The sulfur atom can be reduced to a thiol or sulfide, though this is less common.

Reagents and Conditions :

-

LiAlH₄ : Reduces sulfur to thiol (requires acidic workup).

Example Reaction :

This compoundEt2OLiAlH4Thiol derivative

Yield :

Not explicitly reported for this compound but observed in analogs.

Alkylation and Acylation at the Nitrogen

The thiomorpholine nitrogen can undergo alkylation or acylation, though steric hindrance from the benzyl group may limit reactivity.

Reagents and Conditions :

Example Reaction :

This compoundΔHCHO, MeOHMannich base adduct

Yield :

~60% (based on analogous thiomorpholine reactions) .

Comparative Reactivity Table

Mechanistic Insights

科学研究应用

Medicinal Chemistry

4-(4-Chlorobenzyl)thiomorpholine has been explored as a precursor in the development of various pharmaceuticals. Its derivatives have shown potential as:

- Antimicrobial Agents : Studies indicate that compounds derived from thiomorpholine exhibit significant antibacterial and antifungal activities. For instance, derivatives have been synthesized that demonstrate efficacy against resistant strains of bacteria and fungi .

- Anticancer Properties : Research has highlighted the cytotoxic effects of certain derivatives against cancer cell lines, suggesting potential applications in oncology.

- Kinase Inhibitors : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies .

Chemical Biology

In addition to its medicinal applications, this compound serves as a valuable tool in chemical biology:

- Building Block for Complex Molecules : Its functional groups allow it to be utilized as a building block in the synthesis of more complex organic molecules, including those with biological activity.

- Mechanistic Studies : The compound's interactions with biological macromolecules can provide insights into enzyme mechanisms and cellular processes, contributing to drug discovery efforts .

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound derivatives against various bacterial strains. Results showed that certain modifications to the chlorobenzyl group enhanced activity against Gram-positive bacteria, indicating structure-activity relationships that could guide future drug design .

Anticancer Research

In another case study focusing on its anticancer properties, researchers synthesized several analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions improved potency and selectivity towards cancer cells while reducing toxicity to normal cells.

作用机制

The mechanism of action of 4-(4-Chlorobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

- 4-(4-Bromobenzyl)thiomorpholine

- 4-(4-Methylbenzyl)thiomorpholine

- 4-(4-Nitrobenzyl)thiomorpholine

Comparison: 4-(4-Chlorobenzyl)thiomorpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound may exhibit different chemical and physical properties, making it suitable for specific applications.

生物活性

4-(4-Chlorobenzyl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the thiomorpholine family, characterized by a sulfur atom in the morpholine ring. The synthesis typically involves nucleophilic substitution reactions, often utilizing starting materials like 4-chloronitrobenzene and thiomorpholine under various conditions to yield the desired compound.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of thiomorpholine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to this compound have shown moderate antibacterial effects with minimum inhibitory concentration (MIC) values ranging from <1 to 125 μg/mL against specific microorganisms, including Mycobacterium smegmatis and Candida albicans .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 15.6 - 125 | M. smegmatis, C. albicans |

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often reported below 25 μM . The mechanism behind this activity may involve interference with cellular pathways critical for cancer cell survival.

The biological effects of this compound are believed to be linked to its ability to modulate ion channels, particularly KCNQ potassium channels, which play a crucial role in neuronal signaling and muscle contraction . This modulation can lead to therapeutic effects in conditions such as epilepsy and other disorders responsive to potassium channel openers.

Case Studies

Several case studies have investigated the efficacy of thiomorpholine derivatives:

- Antimicrobial Efficacy : A study evaluated a series of thiomorpholine derivatives against a panel of bacterial strains, revealing that compounds with specific substituents exhibited enhanced antibacterial properties compared to others .

- Cytotoxicity Profiles : In another study focusing on cancer cell lines, it was found that the introduction of different substituents significantly affected the cytotoxicity profiles of thiomorpholine derivatives. The presence of halogenated phenyl groups was correlated with increased anticancer activity .

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIHPUXECHBKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。